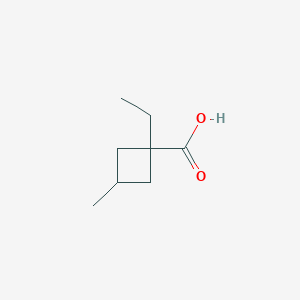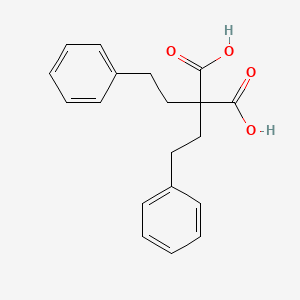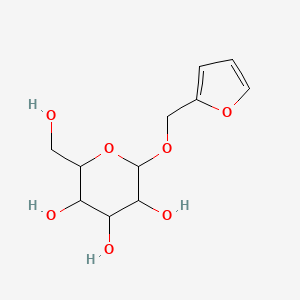![molecular formula C22H20N2O3S B12277473 [3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B12277473.png)
[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features methoxyphenyl and thiophene-carbonyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole typically involves the condensation of appropriate hydrazine derivatives with diketones or β-keto esters. Common reaction conditions include:
Solvents: Ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are often carried out at reflux temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For small to medium-scale production.
Continuous flow reactors: For large-scale production, offering better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or thiophene moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Quinones, sulfoxides.
Reduction products: Alcohols, amines.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Enzyme Inhibition: Possible applications as enzyme inhibitors, particularly targeting kinases or proteases.
Antimicrobial Activity: Evaluation for antibacterial or antifungal properties.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly in oncology or neurology.
Industry
Dyes and Pigments: Use in the synthesis of dyes or pigments due to its aromatic structure.
Polymers: Incorporation into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the methoxy and thiophene substituents, potentially altering its chemical and biological properties.
3,5-bis(4-chlorophenyl)-1H-pyrazole: Contains chlorine substituents instead of methoxy groups, which may affect its reactivity and toxicity.
Properties
Molecular Formula |
C22H20N2O3S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H20N2O3S/c1-26-17-9-5-15(6-10-17)19-14-20(16-7-11-18(27-2)12-8-16)24(23-19)22(25)21-4-3-13-28-21/h3-13,20H,14H2,1-2H3 |
InChI Key |
PPSOGJVBAUGEGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



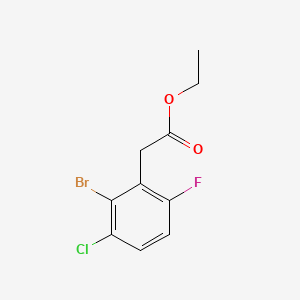
![2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12277400.png)
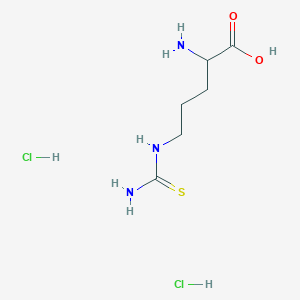
![10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12277419.png)
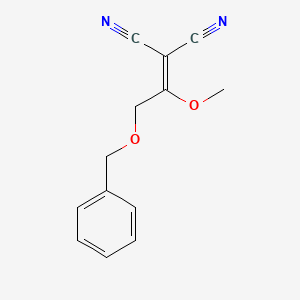
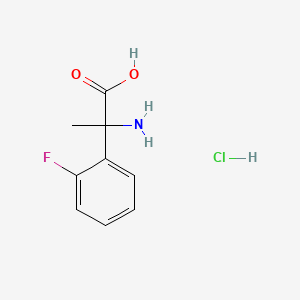
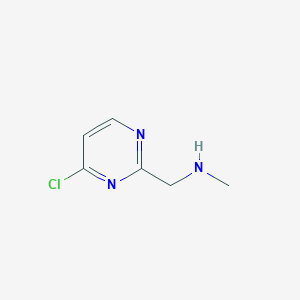
![2-(1H-1,3-benzodiazol-1-yl)-1-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12277440.png)
![1-Azabicyclo[3.2.1]octan-6-amine](/img/structure/B12277446.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12277448.png)
